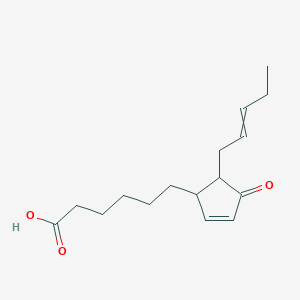![molecular formula C23H21NO2 B10766703 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is a synthetic compound that features a unique structure combining an indole moiety with a naphthalene group. The presence of deuterium atoms in the butyl side chain makes this compound particularly interesting for various scientific applications, including studies on metabolic stability and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Deuterated Butyl Group: The deuterated butyl group can be introduced via a Grignard reaction using a deuterated butyl magnesium halide.
Coupling with Naphthalene: The final step involves coupling the indole derivative with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the indole moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Isotope Labeling: The deuterium atoms make this compound useful for studying reaction mechanisms and metabolic pathways.
Catalysis: It can serve as a model compound in catalytic studies involving indole and naphthalene derivatives.
Biology
Metabolic Studies: The deuterated butyl group allows for tracking the metabolic fate of the compound in biological systems.
Enzyme Inhibition: It can be used to study the inhibition of enzymes that interact with indole or naphthalene structures.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Diagnostic Tools: The compound can be used in imaging studies due to its unique isotopic signature.
Industry
Material Science:
Environmental Science: Use in studies related to the degradation and environmental impact of deuterated compounds.
作用機序
The mechanism of action of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, providing insights into the pathways involved. The indole and naphthalene moieties may interact with aromatic amino acids in proteins, affecting their function.
類似化合物との比較
Similar Compounds
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-benzylmethanone: Similar structure but with a benzyl group instead of a naphthalene group.
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-phenylmethanone: Similar structure but with a phenyl group instead of a naphthalene group.
Uniqueness
The presence of the naphthalene group in [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone provides unique electronic and steric properties, making it distinct from its analogs. The deuterium atoms further enhance its stability and provide unique isotopic labeling capabilities.
This compound’s unique combination of structural features and isotopic labeling makes it a valuable tool in various scientific research fields, offering insights into reaction mechanisms, metabolic pathways, and potential therapeutic applications.
特性
分子式 |
C23H21NO2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2 |
InChIキー |
HLQUZHWENOKGOT-NCKGIQLSSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B10766642.png)
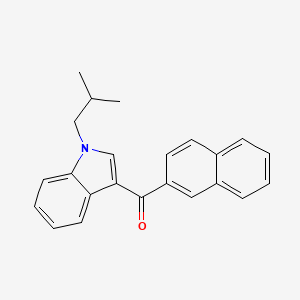
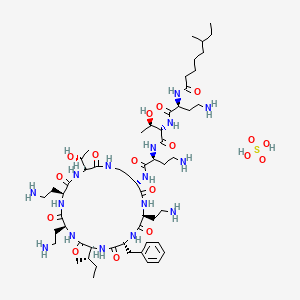
![N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10766665.png)
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B10766669.png)
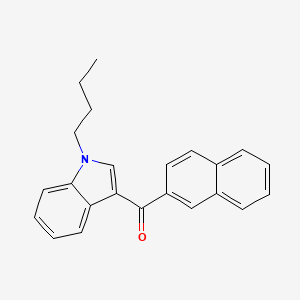
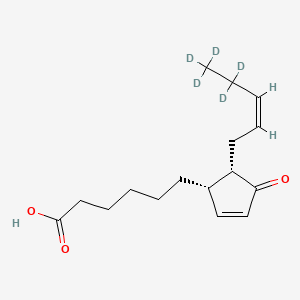
![[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766683.png)
![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766700.png)
